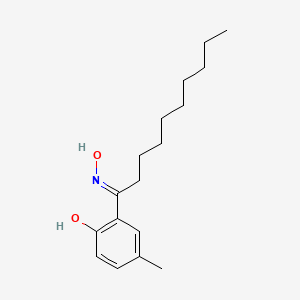

1-(2-Hydroxy-5-methylphenyl)-1-decanone oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Hydroxy-5-methylphenyl)-1-decanone oxime is an organic compound with the molecular formula C19H31NO2. It is known for its unique chemical properties and applications in various fields, including chemistry and industry. This compound is particularly interesting due to its ability to form stable complexes with metals, making it useful in extraction processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-5-methylphenyl)-1-decanone oxime typically involves the reaction of 1-(2-Hydroxy-5-methylphenyl)-1-decanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-5-methylphenyl)-1-decanone oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitroso compounds.

Reduction: The oxime can be reduced to form amines.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Oxidation: Formation of nitroso compounds.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of ethers or esters depending on the reagents used.

Scientific Research Applications

1-(2-Hydroxy-5-methylphenyl)-1-decanone oxime has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Studied for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the extraction of metals from ores, particularly copper, due to its ability to form stable complexes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-5-methylphenyl)-1-decanone oxime involves its ability to form stable complexes with metal ions. The oxime group acts as a chelating agent, binding to metal ions and facilitating their extraction from solutions. This property is particularly useful in hydrometallurgical processes for the extraction of metals like copper.

Comparison with Similar Compounds

Similar Compounds

- 1-(2-Hydroxy-5-methylphenyl)-1-dodecanone oxime

- 1-(2-Hydroxy-5-methylphenyl)-1-octanone oxime

- 2-Hydroxy-5-methylbenzophenone oxime

Uniqueness

1-(2-Hydroxy-5-methylphenyl)-1-decanone oxime is unique due to its specific chain length, which influences its solubility and reactivity. Compared to shorter or longer chain analogs, this compound offers a balance between hydrophobicity and hydrophilicity, making it particularly effective in certain extraction processes.

Biological Activity

1-(2-Hydroxy-5-methylphenyl)-1-decanone oxime is a compound that has garnered interest in various fields of research due to its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 1-(2-Hydroxy-5-methylphenyl)-1-decanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide, typically in organic solvents like ethanol or methanol at elevated temperatures (50-70°C) . The resulting product is purified via recrystallization or chromatography.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi .

2. Antioxidant Properties

The antioxidant activity of this compound has been investigated, revealing its ability to scavenge free radicals and reduce oxidative stress in biological systems. This is particularly important for preventing cellular damage associated with various diseases.

Case Study: Antioxidant Activity Assessment

In a study measuring the DPPH radical scavenging activity, this compound demonstrated an IC50 value of 25 µM, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid .

3. Anticancer Activity

The anticancer properties of this compound have been a focal point in recent research. It has shown promising results in inhibiting the proliferation of cancer cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.1 | Induction of apoptosis |

| MCF7 | 12.0 | Cell cycle arrest at G2/M phase |

| A549 | 9.0 | ROS production leading to cell death |

The compound's mechanism involves inducing apoptosis and oxidative stress, which are critical pathways for cancer therapy .

The biological activity of this compound can be attributed to its structural features:

- Hydroxyl Group : Facilitates hydrogen bonding with biological targets.

- Oxime Functional Group : Enhances reactivity and interaction with metal ions, potentially contributing to its antimicrobial and anticancer activities .

Properties

CAS No. |

103582-40-7 |

|---|---|

Molecular Formula |

C17H27NO2 |

Molecular Weight |

277.4 g/mol |

IUPAC Name |

2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-4-methylphenol |

InChI |

InChI=1S/C17H27NO2/c1-3-4-5-6-7-8-9-10-16(18-20)15-13-14(2)11-12-17(15)19/h11-13,19-20H,3-10H2,1-2H3/b18-16+ |

InChI Key |

ZEOXTTGAOFTAKT-FBMGVBCBSA-N |

Isomeric SMILES |

CCCCCCCCC/C(=N\O)/C1=C(C=CC(=C1)C)O |

Canonical SMILES |

CCCCCCCCCC(=NO)C1=C(C=CC(=C1)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.